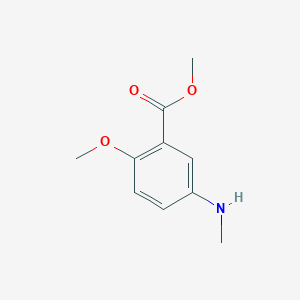

Methyl 2-methoxy-5-(methylamino)benzoate

Overview

Description

“Methyl 2-methoxy-5-(methylamino)benzoate”, also known as mexiletine, is a pharmaceutical compound with a wide range of therapeutic applications. It is an intermediate of sulpiride, which is the main drug for treatment of psychiatric disorders such as schizophrenia and depression .

Synthesis Analysis

The synthesis of “Methyl 2-methoxy-5-(methylamino)benzoate” generally consists of four reactive steps: etherification, sulfonyl chloride, amine, and esterification . The yield of the four-step reactions can be improved to 92.6% (etherification), 95.7% (sulfonyl chloride), 75.8% (amine), and 97.4% (esterification), respectively .Molecular Structure Analysis

The molecular formula of “Methyl 2-methoxy-5-(methylamino)benzoate” is C10H13NO3, and its molecular weight is 195.21 g/mol.Chemical Reactions Analysis

FeCl2 catalyzed cross-coupling reaction between methyl 2-methoxybenzoate and diphenylmethane under various reaction conditions has been investigated .Scientific Research Applications

Synthesis and Properties of Hyperbranched Aromatic Polyamide

Methyl 2-methoxy-5-(methylamino)benzoate has been studied in the context of synthesizing hyperbranched aromatic polyamides. Research by Yang, Jikei, and Kakimoto (1999) explored the thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate, resulting in hyperbranched aromatic polyamides with unique solubility and viscosity characteristics. The polymers were soluble in several solvents and had inherent viscosity values in DMF ranging from 0.17 to 0.19 dL/g, highlighting their potential in various industrial applications (Yang, Jikei, & Kakimoto, 1999).

Hypoglycemic Benzoic Acid Derivatives

In the field of medicinal chemistry, the compound has been involved in the structural modification of hypoglycemic benzoic acid derivatives. Grell et al. (1998) conducted structure-activity relationship studies and noted significant pharmacological activity, leading to the development of potent therapeutic agents for conditions like type 2 diabetes (Grell, Hurnaus, Griss, et al., 1998).

Reduction on Catalysts

King and Strojny (1982) investigated the reduction of methyl benzoate and benzoic acid on yttrium oxide catalysts. Their work provided insights into the mechanisms of reduction and the formation of surface species, contributing to the understanding of catalytic processes in industrial chemistry (King & Strojny, 1982).

Photophysical Properties

The compound has been studied for its photophysical properties. Kim et al. (2021) synthesized derivatives and explored their unique luminescence properties in various solvents, shedding light on their potential applications in optical materials and sensors (Kim, Cho, Kim, et al., 2021).

Stabilizers and Quenchers

Research has also explored its use as a stabilizer and quencher of singlet molecular oxygen, relevant in the field of photostabilization and material protection against oxidative degradation. Soltermann, Peña, Nonell, et al. (1995) investigated the efficiency of methyl 2-methoxybenzoate and related compounds as dopant agents, providing valuable information for the development of materials with enhanced durability and stability (Soltermann, Peña, Nonell, et al., 1995).

Safety and Hazards

properties

IUPAC Name |

methyl 2-methoxy-5-(methylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-11-7-4-5-9(13-2)8(6-7)10(12)14-3/h4-6,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZPZIGIDLTERV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20700959 | |

| Record name | Methyl 2-methoxy-5-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methoxy-5-methylaminobenzoate | |

CAS RN |

900641-76-1 | |

| Record name | Methyl 2-methoxy-5-(methylamino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20700959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

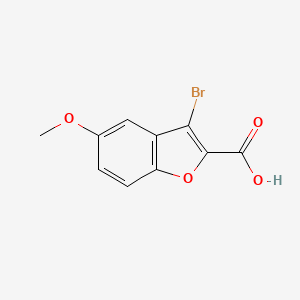

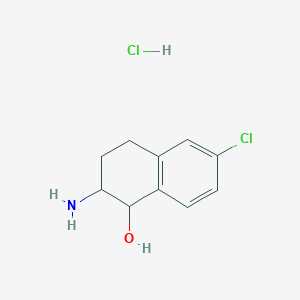

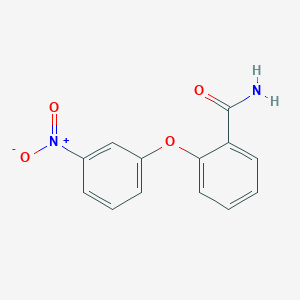

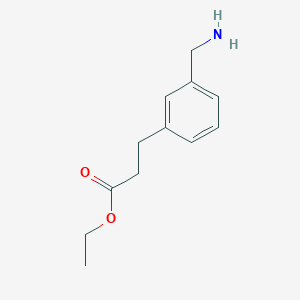

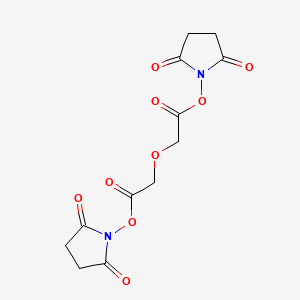

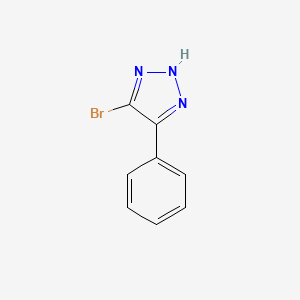

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.